Propyl 4-[(3,3-dimethylbutanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-(3,3-DIMETHYLBUTANAMIDO)BENZOATE: is an organic compound with the molecular formula C16H23NO3 . It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a 3,3-dimethylbutanamido substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-(3,3-DIMETHYLBUTANAMIDO)BENZOATE typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the amino group with 3,3-dimethylbutanoyl chloride. The reaction conditions generally include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like pyridine or triethylamine to facilitate the acylation reaction .
Industrial Production Methods: In an industrial setting, the production of PROPYL 4-(3,3-DIMETHYLBUTANAMIDO)BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: PROPYL 4-(3,3-DIMETHYLBUTANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
PROPYL 4-(3,3-DIMETHYLBUTANAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 4-(3,3-DIMETHYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- PROPYL 4-(3,3-DIMETHYLBUTANOYLAMINO)BENZOATE
- PROPYL 4-{[(3,3-DIMETHYLBUTANAMIDO)METHANETHIOYL]AMINO}BENZOATE
Comparison: PROPYL 4-(3,3-DIMETHYLBUTANAMIDO)BENZOATE is unique due to its specific structural features, such as the presence of the 3,3-dimethylbutanamido group.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
propyl 4-(3,3-dimethylbutanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-5-10-20-15(19)12-6-8-13(9-7-12)17-14(18)11-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,18) |
InChI Key |
AYZSWIYPPKXVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.